

Application Notes and Protocols for Triisobutyl Phosphate in Rare Earth Element Separation

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Compound of Interest

Compound Name: *Triisobutyl phosphate*

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Introduction

Triisobutyl phosphate (TiBP) is a neutral organophosphorus extractant used in hydrometallurgy for the separation and purification of various metals, including rare earth elements (REEs). As a solvent, it operates on the principle of liquid-liquid extraction, where it selectively forms complexes with metal ions in an aqueous phase and transfers them to an immiscible organic phase. Compared to its more common counterpart, tributyl phosphate (TBP), TiBP's branched isobutyl groups can offer advantages such as lower viscosity and improved solubility, which can enhance phase separation and operational efficiency.[1]

These notes provide an overview of the application of phosphate-based extractants in REE separation, with a focus on the methodologies and quantitative performance metrics. While much of the available detailed data pertains to TBP, the principles and protocols are directly applicable to TiBP, which is known to have similar extraction properties.[2] The primary mechanism involves the formation of a trisolvate complex, $\text{Ln}(\text{NO}_3)_3 \cdot 3\text{TBP}$, in the organic phase when extracting from nitrate media.[3]

Application Note 1: Selective Extraction of Light REEs from Nitrate Solutions

The extraction of REEs using neutral phosphate extractants like TBP and TiBP is highly effective from nitric acid media.^[4] The extractability of individual REEs tends to increase with their atomic number. This characteristic allows for the separation of different groups of REEs.

Quantitative Data Summary

The following table summarizes the extraction efficiency for several light rare earth elements using tributyl phosphate (TBP), a close structural analog of TiBP, from a nitric acid leachate of apatite concentrate. These results were achieved under optimized conditions.

Rare Earth Element	Extraction Efficiency (%)
Neodymium (Nd)	~95%
Cerium (Ce)	~90%
Lanthanum (La)	~87%
Yttrium (Y)	~80%

Data sourced from studies on TBP extraction under optimal conditions: 3.65 mol L⁻¹ TBP concentration, 0.63 mol L⁻¹ H⁺ concentration, 5-minute contact time, 2:1 organic-to-aqueous phase ratio, and a temperature of 25°C.^{[4][5]}

Application Note 2: Synergistic Extraction and Separation Factors

While TiBP can be used alone, its selectivity can be significantly enhanced when used in a synergistic mixture with other extractants. For instance, mixtures of a quaternary ammonium salt (like methyltrioctylammonium nitrate) and TBP have shown to improve separation factors between adjacent REEs.^{[6][7][8]} The separation factor (β) is a measure of the ability of a solvent system to separate two different elements.

Quantitative Data Summary

The table below presents separation factors for various REE pairs using a synergistic mixture of TOMANO₃ and TBP in dodecane. This data illustrates the high degree of separation achievable with such systems, a principle that can be extended to TiBP-based systems.

REE Pair	Separation Factor (β)	Solvent Composition
Pr(III) / Nd(III)	2.2 - 4.9	0.15–0.85 mol/L TOMANO ₃ / 0.85–0.15 mol/L TBP
La(III) / Pr(III)	1.62 - 2.43	3.0 mol/L TOMANO ₃ -TBP mixture (0.2:0.8 ratio)

These separation factors indicate a high efficacy for separating praseodymium from neodymium and lanthanum from praseodymium.[7]

Experimental Protocols

Protocol 1: General Procedure for REE Solvent Extraction with TiBP

This protocol outlines a typical laboratory-scale procedure for the solvent extraction of REEs from an acidic aqueous solution using TiBP.

1. Preparation of Solutions:

- Aqueous Feed Solution:** Prepare a stock solution of REEs by dissolving their nitrate or chloride salts in dilute nitric acid (e.g., 0.1 M HNO₃). The final concentration of REEs and the acidity should be adjusted based on experimental goals. For example, a starting acidity of 0.63 mol L⁻¹ [H⁺] has been shown to be effective.[5]
- Organic Phase:** Prepare the organic extractant solution by dissolving the desired concentration of TiBP (e.g., 1.0 M to 3.65 M) in a suitable inert diluent, such as kerosene or dodecane.[5][7]

2. Extraction Procedure:

- In a separatory funnel, combine equal volumes (e.g., 10 mL each) of the aqueous feed solution and the organic phase.[\[5\]](#)
- Shake the funnel vigorously for a predetermined contact time (e.g., 5 minutes) to ensure thorough mixing and allow for the mass transfer of REEs.[\[5\]](#)
- Allow the phases to separate completely. The time required will depend on the specific solvent system but is typically in the range of 5-15 minutes.
- Carefully drain the lower aqueous phase (raffinate) into a collection vessel.
- Drain the upper organic phase, now loaded with REEs, into a separate collection vessel.

3. Analysis:

- Determine the concentration of REEs in the initial aqueous feed and the raffinate using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
- Calculate the extraction efficiency (%) for each REE using the formula: $\%E = ((C_{\text{initial}} - C_{\text{final}}) / C_{\text{initial}}) * 100$ where C_{initial} is the initial concentration in the aqueous phase and C_{final} is the concentration in the raffinate.

Protocol 2: Scrubbing of the Loaded Organic Phase

Scrubbing is performed to remove co-extracted impurities from the loaded organic phase.

1. Preparation of Scrub Solution:

- Prepare a scrub solution. Hot, deionized water (e.g., 70°C) can be effective for removing impurities like Ca, Mg, Fe, and P with minimal loss of REEs.[\[4\]](#)[\[5\]](#)

2. Scrubbing Procedure:

- Contact the loaded organic phase with the scrub solution at a specified phase ratio (e.g., an aqueous-to-organic ratio of 5:1).[\[4\]](#)
- Shake the mixture for a set time (e.g., 5-10 minutes).

- Allow the phases to separate and discard the aqueous scrub solution.
- Repeat the scrubbing step multiple times (e.g., three stages) for optimal impurity removal.[4]

Protocol 3: Stripping of REEs from the Loaded Organic Phase

Stripping, or back-extraction, is the process of transferring the extracted REEs from the organic phase back into a new aqueous solution.

1. Preparation of Stripping Agent:

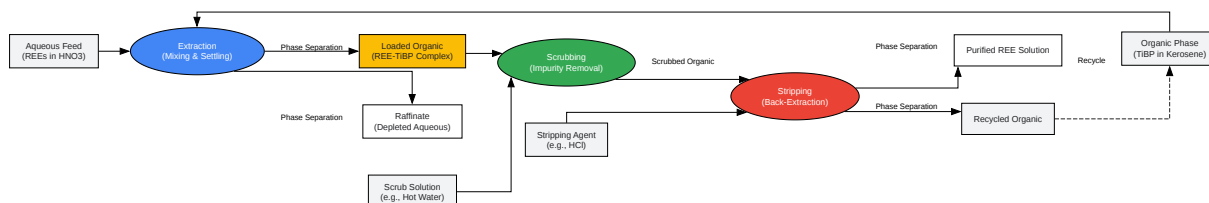
- Prepare the stripping solution. Common agents include mineral acids (e.g., dilute HCl or HNO_3) or precipitating agents like oxalic acid.[5] For example, a 1 mol/L HCl solution can be used.[9]

2. Stripping Procedure:

- Combine the scrubbed, loaded organic phase with the stripping agent in a separatory funnel at a 1:1 phase ratio.
- Shake vigorously for an appropriate contact time (e.g., 5-10 minutes).[10]
- Allow the phases to separate.
- Collect the aqueous phase, which now contains the purified REEs. The organic phase is now "stripped" and can be recycled for further extraction.
- If using oxalic acid, a solid precipitate of rare earth oxalates will form, which can be separated from the aqueous and organic phases.[5]

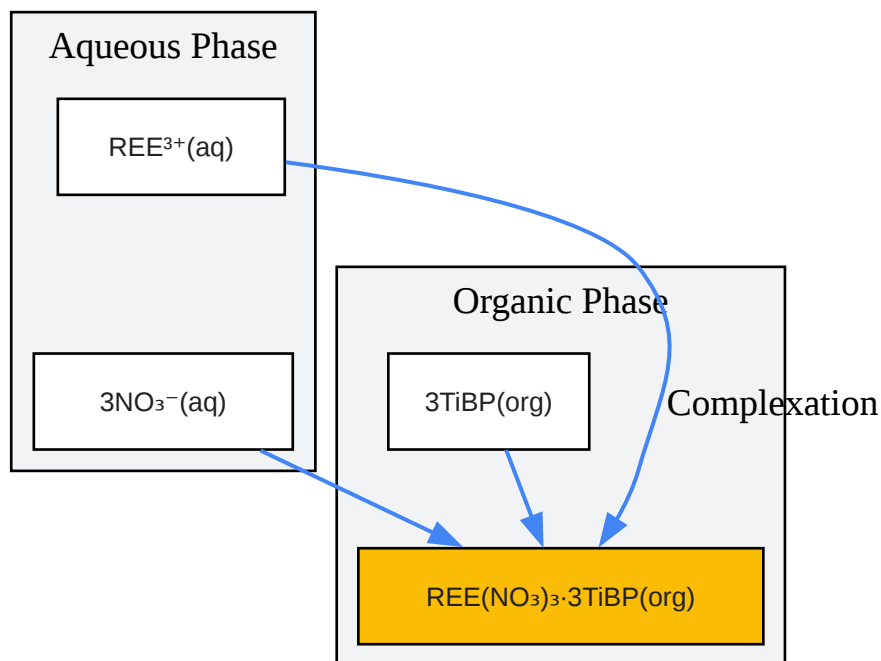
Visualizations

The following diagrams illustrate the key workflows and relationships in the REE separation process using TiBP.



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Caption: Workflow for REE separation using solvent extraction.



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Caption: Logical relationship of components in the extraction phase.

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